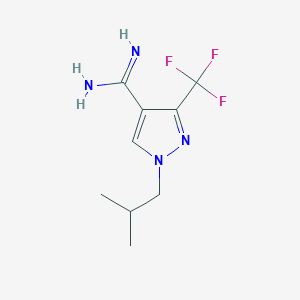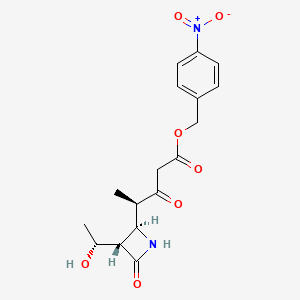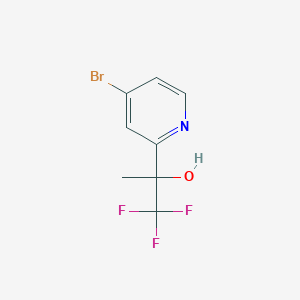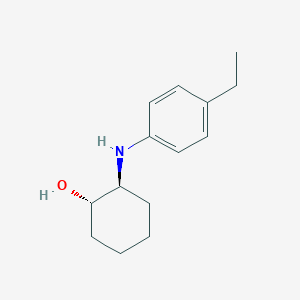
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone and an amino group attached to a 4-ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-ethylphenylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-ethylphenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexanone.
Reduction: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexane.
Substitution: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexyl chloride.
Aplicaciones Científicas De Investigación
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the effects of chiral compounds on biological systems.
Industrial Applications: It is utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Ethylphenyl)amino)cyclopentan-1-ol
Uniqueness
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
(1S,2S)-2-(4-ethylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16/h7-10,13-16H,2-6H2,1H3/t13-,14-/m0/s1 |
Clave InChI |
FDAUAGOHXKSEOM-KBPBESRZSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O |
SMILES canónico |
CCC1=CC=C(C=C1)NC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


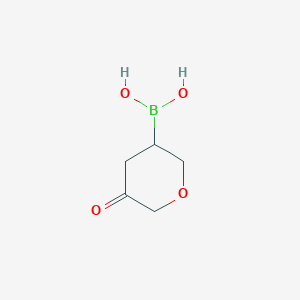



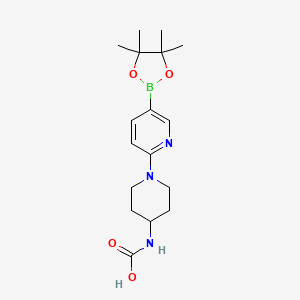
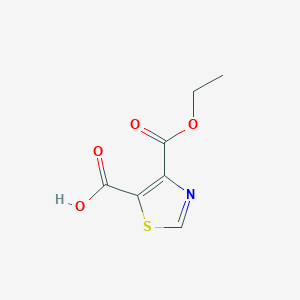
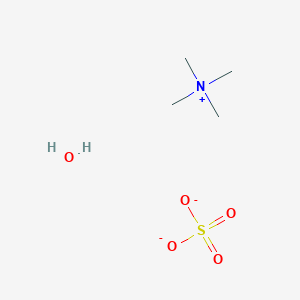
![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
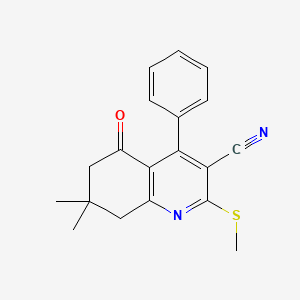

![6-(2-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356293.png)
